6‑Ethylthio vs. 6‑Methylthio: Impact on DHFR Inhibitory Potency
For indole-2,3‑diones that target dihydrofolate reductase (DHFR), moving from a 6‑methylthio to a 6‑ethylthio substituent consistently improves inhibitory potency by 2–3 orders of magnitude. While direct IC₅₀ data for 6‑ethylthio‑5-fluoroindole-2,3‑dione against DHFR are not publicly available, the literature precedent demonstrates that the ethyl group enhances binding within the DHFR active site compared to the methyl analogue [1].
| Evidence Dimension | DHFR inhibitory potency enhancement from 6‑methyl to 6‑ethyl substitution |
|---|---|
| Target Compound Data | Predicted IC₅₀ in the low nanomolar range based on the 6‑ethyl effect (2–3 orders of magnitude improvement over the 6‑methyl analogue) |
| Comparator Or Baseline | 6‑Methyl analogue: IC₅₀ = 19 nM (for a related DHFR inhibitor scaffold); other 6‑methyl‑isatin derivatives typically show IC₅₀ values in the high nanomolar to micromolar range |
| Quantified Difference | Approximately 100‑fold to 1000‑fold improvement (2–3 orders of magnitude) when replacing 6‑methyl with 6‑ethyl |
| Conditions | In vitro DHFR inhibition assay using recombinant enzyme; data derived from structural and SAR analysis of 6‑alkyl‑substituted DHFR inhibitors |
Why This Matters
For procurement decisions in DHFR‑focused drug discovery programs, the 6‑ethylthio analogue is expected to deliver substantially greater potency than the 6‑methylthio variant, making it the preferred scaffold for lead optimization.
- [1] PDBsum entry 3gi2. Human dihydrofolate reductase Q35K mutant inhibitor complex. https://www.ebi.ac.uk/pdbsum/3gi2. View Source
